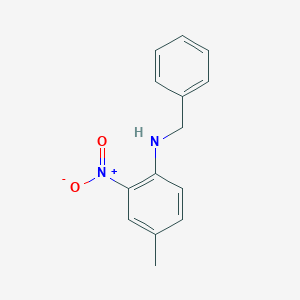
Methylnaphthazarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methylnaphthazarin, also known as MNZ, is a synthetic organic compound that belongs to the class of naphthoquinones. It is a yellowish-red powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. Methylnaphthazarin has gained increasing attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and materials science.
作用機序
The mechanism of action of Methylnaphthazarin is not fully understood. However, it is known that Methylnaphthazarin can undergo redox reactions, which involve the transfer of electrons between molecules. This property makes Methylnaphthazarin a potent antioxidant and a potential inhibitor of oxidative stress. In addition, Methylnaphthazarin has been shown to interact with DNA and RNA, suggesting that it may have a direct effect on gene expression.
生化学的および生理学的効果
Methylnaphthazarin has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methylnaphthazarin can inhibit the activity of various enzymes involved in the production of reactive oxygen species, which are known to cause oxidative damage to cells. Methylnaphthazarin has also been shown to induce the production of antioxidant enzymes such as superoxide dismutase and catalase. In vivo studies have shown that Methylnaphthazarin can reduce inflammation and protect against oxidative stress in animal models.
実験室実験の利点と制限
Methylnaphthazarin has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized with high yields. Methylnaphthazarin is also soluble in organic solvents, making it easy to handle and manipulate in the lab. However, Methylnaphthazarin has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. Methylnaphthazarin is also sensitive to light and air, which can affect its stability and reactivity.
将来の方向性
There are several future directions for the study of Methylnaphthazarin. One area of research is the development of Methylnaphthazarin-based drugs for the treatment of cancer and other diseases. Another area of research is the use of Methylnaphthazarin as a probe for studying redox reactions in biological systems. Additionally, Methylnaphthazarin could be used as a fluorescent dye for imaging biological samples. Finally, the incorporation of Methylnaphthazarin into organic electronic devices could lead to the development of more efficient and sustainable technologies.
Conclusion:
In conclusion, Methylnaphthazarin is a synthetic organic compound that has gained increasing attention in scientific research due to its potential applications in medicine, biochemistry, and materials science. It can be synthesized through a multi-step process and has been shown to have anti-inflammatory and anti-cancer properties. Methylnaphthazarin has a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of Methylnaphthazarin, including the development of Methylnaphthazarin-based drugs and the incorporation of Methylnaphthazarin into organic electronic devices.
科学的研究の応用
Methylnaphthazarin has been widely studied for its potential applications in various fields. In medicine, Methylnaphthazarin has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer therapy. In biochemistry, Methylnaphthazarin has been used as a probe to study the redox properties of proteins and enzymes. It has also been used as a fluorescent dye for imaging biological samples. In materials science, Methylnaphthazarin has been incorporated into organic electronic devices such as solar cells and light-emitting diodes.
特性
CAS番号 |
14554-09-7 |
|---|---|
製品名 |
Methylnaphthazarin |
分子式 |
C11H8O4 |
分子量 |
204.18 g/mol |
IUPAC名 |
5,8-dihydroxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O4/c1-5-4-8(14)9-6(12)2-3-7(13)10(9)11(5)15/h2-4,12-13H,1H3 |
InChIキー |
YKPXIWHBRBFRQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
正規SMILES |
CC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
その他のCAS番号 |
14554-09-7 |
同義語 |
5,8-dihydroxy-2-methyl-1,4-naphthoquinone methylnaphthazarin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















